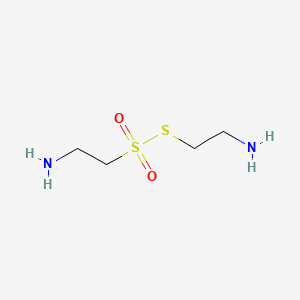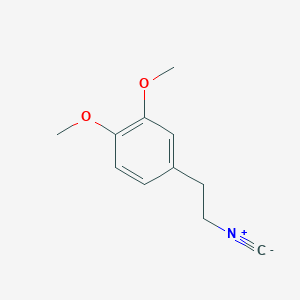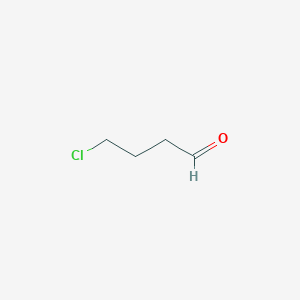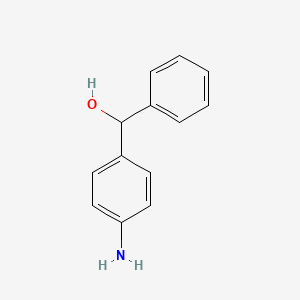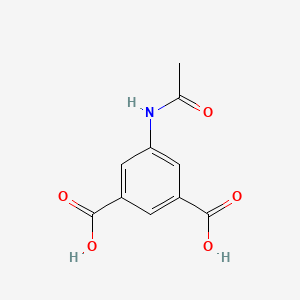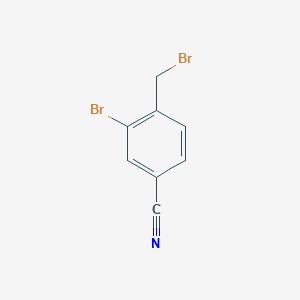
3-溴-4-(溴甲基)苯腈
概述
描述
3-Bromo-4-(bromomethyl)benzonitrile: is an organic compound with the molecular formula C8H5Br2N . It is a colorless to pale yellow solid that is used as an important intermediate in organic synthesis. This compound is known for its significant chemical activity, making it valuable in various industrial applications, including the synthesis of pesticides, medicines, and dyes .
科学研究应用
Chemistry:
- 3-Bromo-4-(bromomethyl)benzonitrile is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of ligands and catalysts for various chemical reactions .
Biology and Medicine:
- In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry:
- The compound is employed in the production of dyes and pigments. Its reactivity makes it suitable for creating colorants with specific properties .
作用机制
Target of Action
3-Bromo-4-(bromomethyl)benzonitrile is a chemical compound used in organic synthesis .
Mode of Action
The compound is known to participate in reactions such as the Suzuki cross-coupling reaction with bis(pinacolato)diboron . This suggests that it may act as a bromide donor in various organic reactions, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
Its involvement in the suzuki cross-coupling reaction suggests it may play a role in synthetic pathways leading to the formation of biaryl compounds .
Pharmacokinetics
As a brominated compound, it is likely to have low water solubility and may require specific conditions for optimal absorption and distribution .
Result of Action
Its primary use is as a reagent in organic synthesis, suggesting its effects are largely dependent on the specific reactions it is used in .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(bromomethyl)benzonitrile are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts .
生化分析
Biochemical Properties
3-Bromo-4-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo Suzuki cross-coupling reactions, which are essential in the synthesis of various organic molecules . It interacts with enzymes involved in these reactions, facilitating the formation of carbon-carbon bonds. Additionally, 3-Bromo-4-(bromomethyl)benzonitrile can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
The effects of 3-Bromo-4-(bromomethyl)benzonitrile on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Furthermore, 3-Bromo-4-(bromomethyl)benzonitrile can affect cell signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 3-Bromo-4-(bromomethyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the nucleophile and the specific enzyme involved. Additionally, 3-Bromo-4-(bromomethyl)benzonitrile can bind to specific biomolecules, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(bromomethyl)benzonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-Bromo-4-(bromomethyl)benzonitrile can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(bromomethyl)benzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including potential damage to specific organs or tissues . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
3-Bromo-4-(bromomethyl)benzonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . These interactions can affect the levels of specific metabolites and alter the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-(bromomethyl)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of 3-Bromo-4-(bromomethyl)benzonitrile are crucial for its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-4-(bromomethyl)benzonitrile is determined by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes
准备方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3-Bromo-4-(bromomethyl)benzonitrile typically begins with toluene.
Step 1: Toluene reacts with hydrogen cyanide to form methyl benzonitrile.
Step 2: Methyl benzonitrile undergoes a nucleophilic substitution reaction with methyl bromide to introduce the bromomethyl group.
Industrial Production Methods:
- The industrial production of 3-Bromo-4-(bromomethyl)benzonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(bromomethyl)benzonitrile undergoes nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in Suzuki cross-coupling reactions with bis(pinacolato)diboron to form various functionalized benzonitrile derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran.
Major Products:
相似化合物的比较
- 3-(Bromomethyl)benzonitrile
- 4-(Bromomethyl)benzonitrile
- 4-Bromobenzonitrile
Comparison:
- 3-Bromo-4-(bromomethyl)benzonitrile is unique due to the presence of two bromine atoms at different positions on the benzene ring. This structural feature enhances its reactivity compared to similar compounds with only one bromine atom.
- 3-(Bromomethyl)benzonitrile and 4-(Bromomethyl)benzonitrile have similar reactivity but differ in the position of the bromomethyl group, affecting their chemical behavior and applications.
- 4-Bromobenzonitrile lacks the bromomethyl group, making it less reactive in certain substitution and cross-coupling reactions .
属性
IUPAC Name |
3-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYEILVGLSMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302199 | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-39-7 | |
| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89892-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)


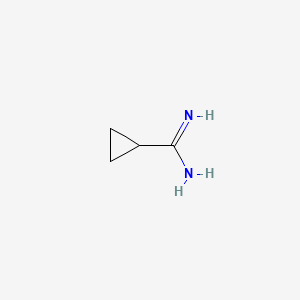
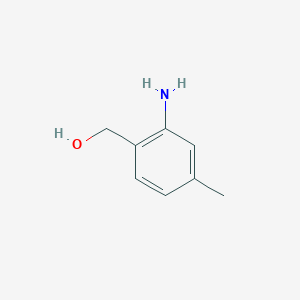
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
